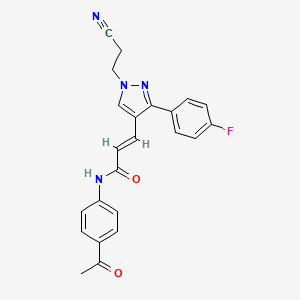

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide

Description

The compound (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide belongs to the acrylamide class of molecules featuring a pyrazole core substituted with fluorophenyl and cyanoethyl groups. Its structural complexity arises from the conjugated acrylamide backbone, which facilitates π-π interactions and hydrogen bonding, critical for biological activity or material applications. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the acetylphenyl group at the terminal amide position may influence target binding affinity .

Properties

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2/c1-16(29)17-5-10-21(11-6-17)26-22(30)12-7-19-15-28(14-2-13-25)27-23(19)18-3-8-20(24)9-4-18/h3-12,15H,2,14H2,1H3,(H,26,30)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUENPYUFCDOXMZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Key Structural Attributes of Analogs

Key Observations:

- Pyrazole Core: The target compound and analogs in , and share a pyrazole or pyrazolo[3,4-d]pyrimidine core, which is known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group (present in the target compound and ) enhances metabolic stability and binding to hydrophobic pockets. In contrast, the 4-methoxy-3-nitrophenyl group in introduces steric bulk and redox activity. Acrylamide vs.

Table 2: Reported Activities of Analogs

Comparative Insights:

- The cyanoethyl group in the target compound could enhance cell permeability compared to the allyl group in .

Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group increases logP values, favoring blood-brain barrier penetration. Compounds with sulfamoyl groups (e.g., ) exhibit higher polarity, limiting CNS activity.

- Stability : Acrylamides (target, ) are prone to hydrolysis under acidic conditions, whereas acetamides () show greater stability .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamide?

Answer:

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Start with the preparation of the 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitrile intermediates .

Acrylamide Coupling : React the pyrazole intermediate with (E)-3-(4-acetylphenyl)acryloyl chloride under anhydrous conditions, using a base like triethylamine to facilitate nucleophilic acyl substitution .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate the pure (E)-isomer .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., coupling constants for E/Z isomerism) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:

A combination of spectroscopic and crystallographic techniques is used:

- Spectroscopy :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and pyrazole/acrylamide torsion angles .

Example : A related fluorophenyl-pyrazole derivative was resolved to using SHELX, confirming stereochemistry .

Advanced: How can researchers optimize low yields in the final acrylamide coupling step?

Answer:

Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Flow Chemistry : Continuous-flow reactors enhance mixing and reduce degradation, as demonstrated in similar acrylamide syntheses (yield improvement from 45% to 78%) .

Data-Driven Approach : Apply Design of Experiments (DoE) to model temperature, stoichiometry, and solvent effects .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Answer:

Contradictions may arise from dynamic effects (e.g., solution vs. solid-state conformers):

Cross-Validation : Compare X-ray torsion angles with - NOESY (nuclear Overhauser effect) to assess solution-state geometry .

Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

Validation Tools : Leverage PLATON (via CCDC) to check for missed symmetry or disorder .

Case Study : A pyrazole-acrylamide analog showed a 5° deviation in dihedral angles between XRD and NMR-derived models, resolved via constrained refinement in SHELXL .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

Accelerated Degradation :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition thresholds (>200°C common for acrylamides) .

Mechanistic Insights : LC-MS identifies degradation products (e.g., hydrolysis of the cyanoethyl group to carboxylic acid) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials .

- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals; confirm purity via melting point (e.g., 180–185°C) and HPLC (>98% purity) .

Advanced: How to address hygroscopicity during formulation for biological assays?

Answer:

- Lyophilization : Prepare a lyophilized powder under vacuum (0.1 mBar, -50°C) to minimize water absorption .

- Excipient Screening : Co-formulate with cyclodextrins or PVP-K30 to stabilize the amorphous phase .

Advanced: How to interpret complex 1H^{1}\text{H}1H-NMR splitting patterns from fluorine and cyano groups?

Answer:

- Fluorine Coupling : coupling in the 4-fluorophenyl group causes splitting (e.g., doublets of doublets at δ 7.2–7.6 ppm) .

- Cyanoethyl Group : The -CH-CN moiety shows ABX splitting (δ 2.8–3.2 ppm) due to coupling with adjacent protons and the nitrile .

- 2D NMR : HSQC and HMBC correlate / signals to confirm acrylamide connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.